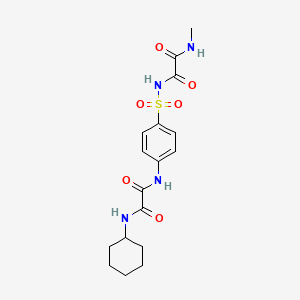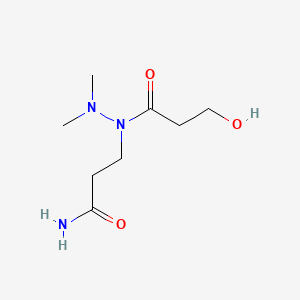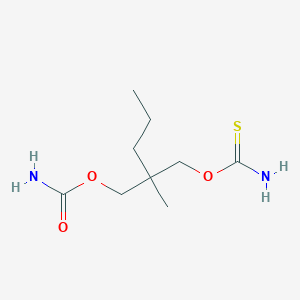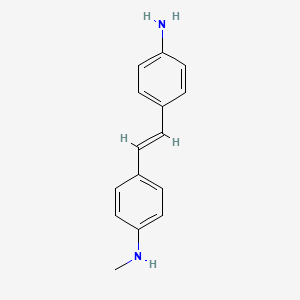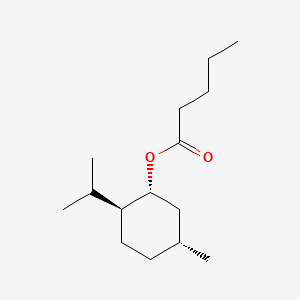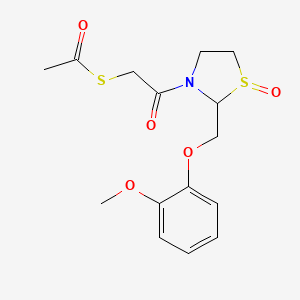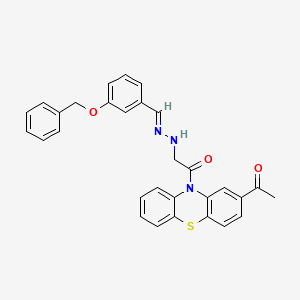
2-Acetyl-10-(((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 2-acetyl-10-((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)- typically involves multiple steps. One common method starts with the acylation of phenothiazine using acyl chlorides in toluene, followed by Friedel-Crafts acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide . The intermediate products are then further reacted with various reagents to introduce the hydrazino and phenylmethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
10H-Phenothiazine, 2-acetyl-10-((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the acetyl and hydrazino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Aplicaciones Científicas De Investigación
10H-Phenothiazine, 2-acetyl-10-((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic drug.
Promethazine: Another phenothiazine derivative with antihistaminic properties.
2-Acetylphenothiazine: A simpler analog used as a precursor in the synthesis of more complex derivatives.
Uniqueness
10H-Phenothiazine, 2-acetyl-10-((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the hydrazino and phenylmethoxy groups enhances its reactivity and potential for diverse applications compared to simpler phenothiazine derivatives.
Propiedades
Número CAS |
89258-14-0 |
|---|---|
Fórmula molecular |
C30H25N3O3S |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C30H25N3O3S/c1-21(34)24-14-15-29-27(17-24)33(26-12-5-6-13-28(26)37-29)30(35)19-32-31-18-23-10-7-11-25(16-23)36-20-22-8-3-2-4-9-22/h2-18,32H,19-20H2,1H3/b31-18+ |
Clave InChI |
QXSKOQDUMXEQQD-FDAWAROLSA-N |
SMILES isomérico |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5 |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


